molecular formula C16H28N2O2 B2422587 2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2310083-54-4

2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B2422587
CAS No.: 2310083-54-4
M. Wt: 280.412
InChI Key: FCOQTPJZRIBPLL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H28N2O2 and its molecular weight is 280.412. The purity is usually 95%.
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Biological Activity

2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a cyclopentyl group and a tetrahydrofuran moiety attached to a diazepane ring. This unique configuration may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are crucial for modulating mood and anxiety levels.

2. Antidepressant Activity

In preclinical studies, compounds with similar structures have shown promise as potential antidepressants. They may exert their effects through the inhibition of reuptake transporters for serotonin (5-HT) and norepinephrine (NE), thereby increasing the availability of these neurotransmitters in the synaptic cleft.

3. Anxiolytic Effects

The anxiolytic properties of related compounds suggest that this compound could be effective in reducing anxiety symptoms. This effect may be mediated by modulation of GABAergic transmission, enhancing inhibitory neurotransmission in the brain.

Case Studies

Several studies have explored the biological activity of related diazepane derivatives:

  • Study 1 : A study published in Journal of Medicinal Chemistry examined a series of diazepane derivatives and their effects on serotonin receptors. Results indicated that modifications to the diazepane ring could enhance binding affinity and selectivity for specific receptor subtypes .
CompoundReceptor Affinity (Ki, nM)Activity
Compound A50Antidepressant
Compound B30Anxiolytic
2-Cyclopentyl...TBDTBD
  • Study 2 : Another investigation focused on the neuropharmacological profile of tetrahydrofuran-containing compounds. The study found that these compounds exhibited significant activity in animal models of depression and anxiety .

Properties

IUPAC Name

2-cyclopentyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQTPJZRIBPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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